![molecular formula C21H25N5O3S2 B2494108 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021250-66-7](/img/structure/B2494108.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step reactions starting from specific precursors to achieve the targeted compound. Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized, showcasing the complexity and variability in the synthesis routes for similar compounds (Singh, H., Singh, J., & Bhanuka, Sunita, 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using crystallography, NMR, and other spectroscopic methods. Studies on similar pyrazole derivatives have identified the importance of the crystal structure for determining the regioisomer formed during synthesis, which is not trivially identified by spectroscopic techniques alone (Kumarasinghe, Isuru R., Hruby, V., & Nichol, G., 2009).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a wide range of chemical reactivity, including interactions with various reagents to form new compounds with distinct structures and functionalities. The synthesis and reactions of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives highlight the compound's versatility in chemical reactions (Attaby, F., Elghandour, A., Ali, Mohamed A., & Ibrahem, Yasser M., 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. Synthesis and structural analysis provide insights into these properties, which are essential for developing new materials and drugs.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and biological activities, are central to the application of pyrazole derivatives in pharmaceuticals and materials science. The synthesis, spectral analysis, and theoretical studies on novel compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate demonstrate the complex interplay of structural features and chemical properties (Huang, P., Yang, Z., Wu, Q., Yang, D. -. , Chen, J., Chai, H., & Zhao, C., 2021).
科学的研究の応用
Structural Analysis and Isomorphism
Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues The research by Swamy et al. (2013) discusses two isomorphous structures, specifically methyl- and chloro-substituted analogues, highlighting their adherence to the chlorine-methyl exchange rule. Both structures exhibit extensive disorder, which may pose challenges in automatic isomorphism detection during data-mining procedures, such as searches in structural databases like the Cambridge Structural Database. This study underlines the complexity and structural intricacies of such compounds, potentially including "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone" Swamy et al., 2013.
Synthesis and Applications in Drug Design
Synthesis of Antimicrobial and Anticancer Agents Several studies have highlighted the synthesis of various derivatives of pyrazole and pyrazoline compounds for potential antimicrobial and anticancer applications. For instance:
- Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, exhibiting promising antimicrobial activity against pathogens like ciprofloxacin and fluconazole Kumar et al., 2012.
- Katariya et al. (2021) focused on synthesizing 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of 60 cancer cell lines, also demonstrating in vitro antibacterial and antifungal effectiveness Katariya et al., 2021.
Enzyme Inhibitory Activity Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, highlighted their in vitro enzyme inhibitory activities. Notably, these compounds showed promising inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies affirmed significant interactions at the enzyme active sites, suggesting potential utilization in overcoming microbe resistance to pharmaceutical drugs Cetin et al., 2021.
Molecular Docking and Synthesis for Biological Activities
Molecular Docking Studies for Antimicrobial and Anticancer Activities Studies involving molecular docking and synthesis of novel compounds have shown that:
- Hafez et al. (2016) synthesized pyrazole derivatives with potent antimicrobial and higher anticancer activities compared to reference drugs like doxorubicin Hafez et al., 2016.
- Lynda (2021) synthesized derivatives containing pyrazole moieties, showcasing moderate antibacterial and antioxidant activities. The study emphasized DFT and molecular orbital calculations to further understand the antibacterial activity Lynda, 2021.
特性
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQPRHYKAZPYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
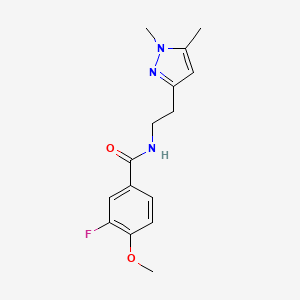
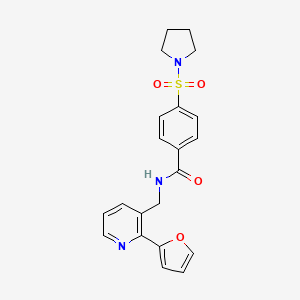
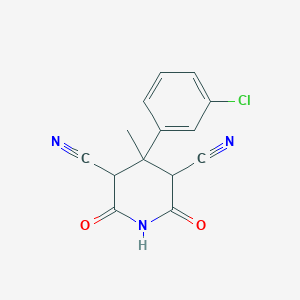
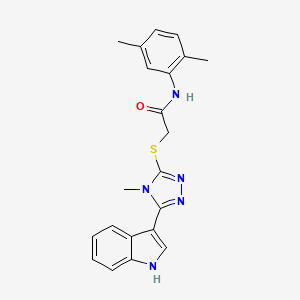
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
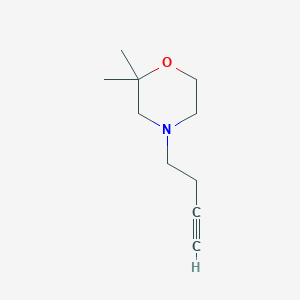
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)